An In-Depth Technical Guide to the Mechanism of (S)-Bufuralol 1'-Hydroxylation by CYP2D6
An In-Depth Technical Guide to the Mechanism of (S)-Bufuralol 1'-Hydroxylation by CYP2D6
For Researchers, Scientists, and Drug Development Professionals
Introduction: CYP2D6 and its Prominence in Drug Metabolism
Cytochrome P450 2D6 (CYP2D6) stands as a paramount enzyme in human drug metabolism, despite constituting a minor fraction of the total hepatic CYP content.[1] It is responsible for the oxidative metabolism of approximately 25% of clinically used drugs, spanning a wide range of therapeutic classes including antidepressants, antipsychotics, beta-blockers, and opioids.[2] The gene encoding CYP2D6 is highly polymorphic, leading to significant interindividual and interethnic variability in metabolic capacity.[2] This variability can have profound clinical consequences, ranging from therapeutic failure to adverse drug reactions. Bufuralol, a non-selective beta-blocker, is a classic probe substrate for CYP2D6 activity, with its metabolism to 1'-hydroxybufuralol being a hallmark reaction of this enzyme.[2] Understanding the intricacies of this reaction provides a fundamental model for CYP2D6-substrate interactions. This guide will provide a detailed exploration of the mechanism of (S)-bufuralol 1'-hydroxylation by CYP2D6, from the molecular interactions in the active site to the practicalities of its in vitro characterization.
The Catalytic Machinery: Unraveling the CYP2D6 Active Site and Catalytic Cycle
The metabolism of (S)-bufuralol is orchestrated within the active site of CYP2D6, a buried cavity that dictates substrate specificity and the regioselectivity of the hydroxylation reaction. The catalytic process is a multi-step cycle common to P450 enzymes, involving the activation of molecular oxygen and its insertion into the substrate.
Key Active Site Residues in (S)-Bufuralol Binding
The orientation of (S)-bufuralol within the CYP2D6 active site is a critical determinant of its metabolic fate. Several key amino acid residues are instrumental in this process:
-
Glutamic Acid-216 (Glu216): This acidic residue is a primary anchoring point for the basic nitrogen atom of bufuralol.[3] An ionic interaction, or salt bridge, forms between the negatively charged carboxylate group of Glu216 and the positively charged nitrogen of the substrate.[3][4] This interaction is crucial for the high-affinity binding of many amine-containing CYP2D6 substrates.[3]
-
Aspartic Acid-301 (Asp301): While also an acidic residue, Asp301 appears to play a more structural role in maintaining the integrity of the active site.[5] It is thought to be involved in a network of hydrogen bonds that stabilize the protein structure, rather than directly interacting with the substrate's basic nitrogen in the catalytically competent orientation.[6]
-
Phenylalanine-120 (Phe120): This aromatic residue is strategically positioned to interact with the aromatic ring of bufuralol via π-π stacking interactions.[7] This hydrophobic interaction helps to correctly orient the substrate, positioning the 1'-carbon of the alkyl side chain for hydroxylation.[7] Mutagenesis studies have shown that altering Phe120 can significantly impact the enantioselectivity of bufuralol hydroxylation.[8]
The CYP2D6 Catalytic Cycle for (S)-Bufuralol 1'-Hydroxylation
The hydroxylation of (S)-bufuralol proceeds through the canonical P450 catalytic cycle, which can be summarized in the following key steps:
-
Substrate Binding: (S)-bufuralol enters the active site of the ferric (Fe³⁺) heme-containing enzyme.
-
First Electron Transfer: The substrate-bound enzyme is reduced by the transfer of an electron from NADPH, mediated by NADPH-cytochrome P450 reductase. This reduces the heme iron to the ferrous (Fe²⁺) state.
-
Oxygen Binding: Molecular oxygen (O₂) binds to the ferrous heme iron.
-
Second Electron Transfer: A second electron is transferred, again from NADPH-cytochrome P450 reductase, to the ferrous-dioxygen complex.
-
O-O Bond Cleavage: The dioxygen bond is cleaved, with one oxygen atom being protonated twice to form a molecule of water, which is subsequently released.
-
Formation of Compound I: The other oxygen atom remains bound to the heme iron as a highly reactive ferryl-oxo species known as Compound I.
-
Hydrogen Abstraction: Compound I, a powerful oxidant, abstracts a hydrogen atom from the 1'-carbon of the (S)-bufuralol side chain.[9]
-
Oxygen Rebound: A hydroxyl group is rapidly transferred from the heme iron to the substrate radical, forming the 1'-hydroxybufuralol metabolite.[9]
-
Product Release: The hydroxylated product, 1'-hydroxybufuralol, dissociates from the active site, returning the enzyme to its initial ferric state, ready for another catalytic cycle.
Caption: The catalytic cycle of CYP2D6 for (S)-bufuralol 1'-hydroxylation.
Stereoselectivity of Bufuralol Hydroxylation
CYP2D6 exhibits significant stereoselectivity in the metabolism of bufuralol. In vitro studies with human liver microsomes and recombinant CYP2D6 have consistently shown that the (R)-enantiomer of bufuralol is a much more preferred substrate for 1'-hydroxylation than the (S)-enantiomer.[10][11] This preference is reflected in the kinetic parameters, with the Vmax for (R)-bufuralol hydroxylation being substantially higher.[8]
Quantitative Analysis: Michaelis-Menten Kinetics
The kinetics of (S)-bufuralol 1'-hydroxylation by CYP2D6 can be described by the Michaelis-Menten model, which relates the initial velocity of the reaction (v) to the substrate concentration ([S]). The key parameters are:
-
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's affinity for the enzyme.
-
Vₘₐₓ (maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.
-
k꜀ₐₜ (turnover number): The number of substrate molecules converted to product per enzyme molecule per unit of time. It is calculated as Vmax / [E], where [E] is the enzyme concentration.
-
Intrinsic Clearance (CLᵢₙₜ): A measure of the enzyme's catalytic efficiency, calculated as kcat / Km or Vmax / Km.
| Parameter | Value (for (+/-)-Bufuralol) | Reference |
| Kₘ | ~5 µM | [12] |
| Vₘₐₓ | Varies with enzyme source and expression system | [8][13] |
| k꜀ₐₜ | Varies with enzyme source and expression system | [14] |
| CLᵢₙₜ | Significantly higher for (R)-bufuralol than (S)-bufuralol | [8][10] |
Note: Precise kinetic values for the individual (S)-enantiomer can vary between studies and experimental conditions. The provided Km is for the racemate, which is predominantly influenced by the higher affinity of the (R)-enantiomer.
Experimental Protocol: In Vitro Determination of (S)-Bufuralol 1'-Hydroxylation Kinetics
This protocol outlines a method for determining the Michaelis-Menten kinetic parameters for the 1'-hydroxylation of (S)-bufuralol using recombinant human CYP2D6.
Materials and Reagents
-
Recombinant human CYP2D6 (e.g., in insect cell microsomes)
-
(S)-Bufuralol hydrochloride
-
1'-Hydroxybufuralol standard
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Glacial acetic acid
-
Triethylamine
-
96-well plates
-
Incubator/shaker
-
HPLC system with fluorescence or UV detector
Experimental Workflow
Caption: A typical workflow for an in vitro CYP2D6 kinetic assay.
Step-by-Step Methodology
-
Preparation of Reagents:
-
Prepare a stock solution of (S)-bufuralol in methanol or water. From this, prepare a series of dilutions in potassium phosphate buffer to achieve final concentrations ranging from approximately 0.1 to 20 times the expected Kₘ.
-
Dilute the recombinant CYP2D6 enzyme preparation in potassium phosphate buffer to the desired final concentration (e.g., 5-10 pmol/mL).
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the following to each well:
-
Potassium phosphate buffer (to bring the final volume to 200 µL)
-
CYP2D6 enzyme solution
-
(S)-Bufuralol solution at varying concentrations
-
-
Pre-incubate the plate at 37°C for 5 minutes with shaking.
-
Initiate the reaction by adding the NADPH regenerating system to each well.
-
Incubate at 37°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile to each well. This will precipitate the microsomal proteins.
-
-
Sample Processing:
-
Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new 96-well plate or HPLC vials for analysis.
-
-
HPLC Analysis:
-
Inject a portion of the supernatant onto the HPLC system.
-
Example HPLC Conditions:
-
Quantify the amount of 1'-hydroxybufuralol formed by comparing the peak area to a standard curve prepared with the 1'-hydroxybufuralol standard.
-
-
Data Analysis:
-
Calculate the initial velocity (v) of the reaction at each substrate concentration (e.g., in pmol of product formed/min/pmol of CYP2D6).
-
Plot the initial velocity (v) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Kₘ and Vₘₐₓ values.
-
Calculate k꜀ₐₜ and intrinsic clearance (CLᵢₙₜ).
-
Conclusion
The 1'-hydroxylation of (S)-bufuralol by CYP2D6 is a well-characterized and mechanistically understood metabolic reaction that serves as a cornerstone for studying this critical drug-metabolizing enzyme. The intricate interplay of key active site residues, particularly Glu216 and Phe120, dictates the substrate's binding affinity and orientation, ultimately leading to its stereoselective metabolism. A thorough understanding of this mechanism, coupled with robust in vitro kinetic analysis, is indispensable for drug development professionals seeking to predict and mitigate potential drug-drug interactions and to understand the impact of pharmacogenetic variations on drug disposition. The methodologies and mechanistic insights presented in this guide provide a solid foundation for researchers and scientists working in this vital area of pharmacology and drug metabolism.
References
-
Ellis, S. W., et al. (2003). Role of glutamic acid 216 in cytochrome P450 2D6 substrate binding and catalysis. The Journal of biological chemistry, 278(6), 14331-14337. [Link]
-
Flanagan, J. U., et al. (2004). Phe120 contributes to the regiospecificity of cytochrome P450 2D6: mutation leads to the formation of a novel dextromethorphan metabolite. The Biochemical journal, 380(Pt 2), 347–353. [Link]
-
Masuda, K., et al. (2005). Change in enantioselectivity in bufuralol 1''-hydroxylation by the substitution of phenylalanine-120 by alanine in cytochrome P450 2D6. Chirality, 17(2), 85-91. [Link]
-
Masuda, K., et al. (2006). Roles of phenylalanine at position 120 and glutamic acid at position 222 in the oxidation of chiral substrates by cytochrome P450 2D6. Chirality, 18(3), 196-204. [Link]
-
Hanna, I. H., et al. (2001). Heterologous expression of cytochrome P450 2D6 mutants, electron transfer, and catalysis of bufuralol hydroxylation: the role of aspartate 301 in structural integrity. Archives of biochemistry and biophysics, 393(2), 221-230. [Link]
-
Koyama, E., et al. (2003). Stereoselectivity in the oxidation of bufuralol, a chiral substrate, by human cytochrome P450s. Chirality, 15(4), 334-340. [Link]
-
Uehara, S., et al. (2002). Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes. Chirality, 14(8), 669-676. [Link]
-
Hefnawy, M. M., et al. (2007). HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 856(1-2), 328-336. [Link]
-
Mankowski, D. C., et al. (1999). The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6. Drug metabolism and disposition: the biological fate of chemicals, 27(9), 1027-1032. [Link]
-
Hanna, I. H., et al. (2001). Oxidation products of bufuralol formed by P450 2D6. Drug Metabolism and Disposition, 29(12), 1559-1567. [Link]
-
Gaedigk, A., et al. (2020). A Review of the Important Role of CYP2D6 in Pharmacogenomics. Genes, 11(11), 1295. [Link]
-
Paine, M. J., et al. (2003). Residues glutamate 216 and aspartate 301 are key determinants of substrate specificity and product regioselectivity in cytochrome P450 2D6. The Journal of biological chemistry, 278(6), 3811-3816. [Link]
-
Hefnawy, M. M., et al. (2007). HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection. ResearchGate. [Link]
-
Paine, M. J., et al. (2003). Residues Glutamate 216 and Aspartate 301 Are Key Determinants of Substrate Specificity and Product Regioselectivity in Cytochrome P450 2D6. ResearchGate. [Link]
-
Flanagan, J. U., et al. (2004). Model of the active site of CYP2D6 showing the predicted location of... ResearchGate. [Link]
-
Hanna, I. H., et al. (2001). Metabolism of bufuralol and dextromethorphan by CYP2D6. a Oxidation of... ResearchGate. [Link]
- Ingelman-Sundberg, M. (2005). Genetic polymorphisms of cytochrome P450 2D6 (CYP2D6): clinical consequences, evolutionary aspects and functional diversity. The pharmacogenomics journal, 5(1), 6-13.
-
PharmGKB. Summary annotation for CYP2D61, CYP2D67, CYP2D610, CYP2D612, CYP2D614, CYP2D617, CYP2D618, CYP2D627, CYP2D629, CYP2D636, CYP2D637, CYP2D639, CYP2D640, CYP2D647, CYP2D648*. [Link]
- Hanna, I. H., et al. (2002). Characterization of cytochrome P450 2D6.1 (CYP2D6.1), CYP2D6.2, and CYP2D6.17 activities toward model CYP2D6 substrates dextromethorphan, bufuralol, and debrisoquine.
-
Crespi, C. L., et al. (1998). CYP2D6-dependent bufuralol 1'-hydroxylation assayed by reversed-phase ion-pair high-performance liquid chromatography with fluorescence detection. Methods in molecular biology (Clifton, N.J.), 107, 141-145. [Link]
-
Francis, R. J., et al. (1987). Kinetics and metabolism of (+)-, (-)- and (+/-)-bufuralol. British journal of clinical pharmacology, 23(5), 549-555. [Link]
-
protocols.io. (2025). In-vitro CYP inhibition pooled. [Link]
-
Hanke, N., et al. (2020). Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions. Pharmaceutics, 12(12), 1205. [Link]
-
Saganuwan, S. A. (2021). Application of modified Michaelis – Menten equations for determination of enzyme inducing and inhibiting drugs. BMC pharmacology & toxicology, 22(1), 57. [Link]
-
Kumar, B. K., et al. (2019). Gradient High Performance Liquid Chromatography method for determination of related substances in (7-{4-[4-(1-Benzothiophen-4-YL] Butoxy} Quinolin-2(1H)-one) dosage form. Journal of Drug Delivery and Therapeutics, 9(1-s), 213-221. [Link]
-
Taylor & Francis. (n.d.). Hydrogen atom abstraction – Knowledge and References. [Link]
-
El-Sayed, A. M., & El-Hendawy, M. M. (2024). The Second Protonation in the Bio-Catalytic Cycles of the Enzymes Cytochrome P450 and Superoxide Reductase. International Journal of Molecular Sciences, 25(20), 12169. [Link]
Sources
- 1. (+)-bufuralol 1'-hydroxylation activity in human and rhesus monkey intestine and liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Contributions of Ionic Interactions and Protein Dynamics to Cytochrome P450 2D6 (CYP2D6) Substrate and Inhibitor Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Heterologous expression of cytochrome P450 2D6 mutants, electron transfer, and catalysis of bufuralol hydroxylation: the role of aspartate 301 in structural integrity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. researchgate.net [researchgate.net]
- 10. Stereoselectivity in the oxidation of bufuralol, a chiral substrate, by human cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereoselective metabolism of bufuralol racemate and enantiomers in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The role of CYP2C19 in the metabolism of (+/-) bufuralol, the prototypic substrate of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Physiologically Based Pharmacokinetic Modeling of Metoprolol Enantiomers and α-Hydroxymetoprolol to Describe CYP2D6 Drug-Gene Interactions | MDPI [mdpi.com]
- 15. HPLC separation technique for analysis of bufuralol enantiomers in plasma and pharmaceutical formulations using a vancomycin chiral stationary phase and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
